molecular formula C16H15ClN2OS B5717550 4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B5717550
M. Wt: 318.8 g/mol
InChI Key: IFCXHHBCGUNGLU-UHFFFAOYSA-N
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Description

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H14ClNOS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-10-3-4-11(2)14(9-10)18-16(21)19-15(20)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCXHHBCGUNGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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